LCB 03-0110

Übersicht

Beschreibung

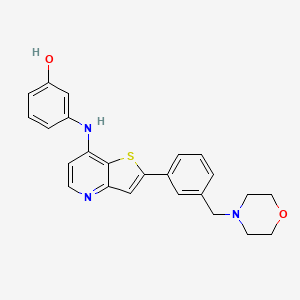

LCB 03-0110 (chemical name: 3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol) is a thienopyridine-derived small molecule and a multi-tyrosine kinase inhibitor. It exhibits potent activity against discoidin domain receptors (DDR1/2), c-Src family kinases (e.g., c-Src, Lyn), Bruton’s tyrosine kinase (BTK), spleen tyrosine kinase (SYK), and vascular endothelial growth factor receptor 2 (VEGFR-2) . Its primary mechanism involves suppressing collagen-induced autophosphorylation of DDRs and downstream signaling pathways, such as Akt1 and focal adhesion kinase (FAK), which are critical in fibroblast activation, macrophage migration, and inflammatory responses .

Preclinical studies highlight its dual anti-fibrotic and anti-inflammatory effects. For example, this compound inhibits TGF-β1-induced fibroblast proliferation, α-smooth muscle actin (α-SMA) expression, and macrophage-derived nitric oxide (NO), TNF-α, and COX-2 synthesis . In rabbit ear wound models, topical application reduced hypertrophic scar formation without delaying wound closure .

Biologische Aktivität

LCB 03-0110 is a novel compound recognized for its potent biological activity, particularly as an inhibitor of various tyrosine kinases. This article delves into its mechanisms, effects on specific cell types, and implications for therapeutic applications, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties

- Chemical Name : 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₂S

- Purity : ≥98%

- IC50 Values :

- c-Src kinase: 1.3 nM

- DDR2 (active form): 6 nM

- DDR2 (non-active form): 145 nM

This compound is classified as a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor, which plays a significant role in various cellular processes including inflammation and fibrosis .

This compound exerts its effects primarily through the inhibition of key signaling pathways involved in inflammation and fibrosis:

- Tyrosine Kinase Inhibition : It inhibits over 90% of a panel of 20 tyrosine kinases at a concentration of 10 µM, making it a multi-targeted inhibitor .

- Cellular Effects :

Anti-inflammatory Effects

In various studies, this compound has demonstrated significant anti-inflammatory properties:

- Macrophage Studies : In J774A.1 macrophage cells activated by LPS, this compound inhibited cell migration and reduced nitric oxide production and inflammatory cytokine synthesis .

| Cell Type | Effect Observed | IC50 Value |

|---|---|---|

| J774A.1 Macrophages | Inhibition of migration | Not specified |

| Primary Dermal Fibroblasts | Suppression of proliferation and migration | Not specified |

Wound Healing Studies

This compound has been evaluated in wound healing models, showing promising results:

- Animal Model : Topical application on rabbit ear wounds led to reduced myofibroblast and macrophage accumulation, indicating less scar formation without delaying wound closure .

| Study Type | Outcome | Reference |

|---|---|---|

| Rabbit Ear Wounds | Reduced hypertrophic scar formation | |

| Dermal Fibroblasts | Inhibition of TGF-β1-induced activation |

Allergic Contact Dermatitis (ACD)

In a comparative study on the efficacy of this compound against allergic contact dermatitis:

- Both this compound and dasatinib were effective in reducing symptoms such as ear swelling and epidermal thickness in mice models. They showed similar potency to tacrolimus but did not induce skin atrophy, unlike glucocorticoids .

Dry Eye Disease (DED)

Recent research indicated that this compound could be beneficial for treating dry eye disease by suppressing inflammatory responses in corneal epithelial cells and Th17 cells. It notably reduced IL-6 and IL-8 levels while being non-toxic to these cells .

Q & A

Basic Research Questions

Q. What are the primary biochemical targets and mechanisms of action of LCB 03-0110 in tumor suppression?

this compound is a thienopyridine derivative that inhibits Discoidin Domain Receptor (DDR) activity, particularly DDR2, which is implicated in tumor proliferation and metastasis. Mechanistically, it disrupts DDR-mediated signaling pathways, such as ERK and FAK, thereby reducing cell adhesion and migration. Experimental validation involves kinase inhibition assays and Western blotting to confirm target engagement .

Q. How can researchers design in vitro experiments to assess this compound’s efficacy in inhibiting cancer cell migration?

- Methodology : Use transwell migration assays or scratch/wound healing assays with cancer cell lines (e.g., head and neck squamous cell carcinoma).

- Controls : Include untreated cells and cells treated with known DDR inhibitors (e.g., dasatinib) for comparative analysis.

- Data Analysis : Quantify migrated cells using image analysis software (e.g., ImageJ) and perform statistical validation (e.g., ANOVA) .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

Prioritize models with humanized DDR2 mutations or xenografts derived from DDR2-overexpressing tumors. Monitor plasma concentration-time profiles via LC-MS/MS and assess tissue distribution. Ensure ethical compliance with institutional animal care protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different tumor types?

- Hypothesis Testing : Compare DDR2 expression levels (via immunohistochemistry or RNA-seq) in responsive vs. non-responsive tumors.

- Experimental Design : Use isogenic cell lines with DDR2 knock-in/knock-out to isolate target-specific effects.

- Statistical Frameworks : Apply meta-analysis to pooled preclinical data, adjusting for variables like dosing regimens and tumor microenvironment heterogeneity .

Q. What methodological improvements are needed to enhance this compound’s specificity and reduce off-target effects?

- Structure-Activity Relationship (SAR) Studies : Modify the thienopyridine core to minimize interactions with non-DDR kinases.

- Proteomic Profiling : Use mass spectrometry-based kinome screens to identify off-target binding.

- In Silico Modeling : Employ molecular docking simulations to optimize binding affinity for DDR2 .

Q. How should researchers design combinatorial therapies using this compound to overcome drug resistance?

- Synergy Screening : Test this compound with inhibitors of parallel pathways (e.g., Src kinase inhibitors) using high-throughput combinatorial assays.

- Resistance Models : Generate drug-resistant cell lines via chronic exposure and perform whole-exome sequencing to identify resistance mutations.

- Validation : Assess synergy using the Chou-Talalay method and validate in PDX (patient-derived xenograft) models .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Curve Fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values.

- Quality Control : Apply Grubbs’ test to identify outliers in replicate experiments.

- Reporting Standards : Follow ARRIVE guidelines for preclinical data transparency .

Q. How can researchers ensure reproducibility in DDR2 inhibition assays with this compound?

- Protocol Standardization : Detail buffer conditions, incubation times, and kinase concentrations in supplementary materials.

- Cross-Validation : Compare results with orthogonal methods (e.g., SPR for binding affinity).

- Data Sharing : Deposit raw data in repositories like Zenodo or Figshare .

Q. Ethical and Translational Considerations

Q. What ethical challenges arise in translational studies involving this compound, and how can they be mitigated?

- Challenge : Off-target effects in early-phase trials due to incomplete kinome profiling.

- Mitigation : Conduct rigorous preclinical toxicity studies in multiple species and establish DMC (Data Monitoring Committees) for trial oversight.

- Regulatory Compliance : Adhere to ICH guidelines for investigational new drugs (INDs) .

Q. How can researchers address the gap between this compound’s preclinical promise and clinical translatability?

- Translational Biomarkers : Identify predictive biomarkers (e.g., DDR2 phosphorylation status) via longitudinal plasma sampling in animal models.

- Clinical Trial Design : Use adaptive trial designs to refine dosing based on pharmacokinetic/pharmacodynamic (PK/PD) modeling.

- Collaborative Frameworks : Partner with academic consortia for multi-center validation studies .

Vergleich Mit ähnlichen Verbindungen

Target Selectivity and Kinase Inhibition Profiles

LCB 03-0110’s broad-spectrum kinase inhibition distinguishes it from other DDR or c-Src inhibitors. Below is a comparative analysis of key inhibitors:

- Selectivity : this compound inhibits >90% of tyrosine kinases at 1 μM, surpassing dasatinib and pazopanib in target diversity . However, its DDR2 inhibition (IC50 = 6 nM) is less potent than dasatinib (IC50 = 1.4 nM) but more selective against active kinase conformations .

Anti-Fibrotic and Anti-Inflammatory Efficacy

- Fibroblast Activation : this compound suppresses TGF-β1-induced fibroblast migration and α-SMA expression by >50% at 1 μM, outperforming imatinib in collagen-rich microenvironments .

- Macrophage Modulation: At 3 μM, this compound reduces LPS-induced NO and TNF-α synthesis by 80–90%, comparable to dexamethasone but without glucocorticoid side effects .

Limitations and Toxicity

- Off-Target Effects : Despite its efficacy, this compound’s multi-kinase inhibition raises concerns about long-term toxicity, such as impaired wound healing or immune suppression .

- Comparison to Next-Gen Inhibitors : Newer DDR inhibitors (e.g., compound 1 in ) show higher DDR2 specificity (IC50 < 1 nM) but lack anti-inflammatory effects on macrophages or fibroblasts .

Key Research Findings

Preclinical Studies

- Wound Healing : Topical this compound (1% w/w) reduced myofibroblast density by 70% and macrophage infiltration by 50% in rabbit ear wounds .

- DED Models : At 10 μM, this compound suppressed IL-17A in Th17 cells by 85%, outperforming tacrolimus (50% inhibition at 10 μM) .

Mechanistic Insights

Vorbereitungsmethoden

Synthetic Route of LCB 03-0110

The synthesis of this compound dihydrochloride is described in three principal stages, as outlined in industrial production protocols (Fig. 1).

Formation of the Thienopyridine Core

The thienopyridine core is synthesized via cyclization reactions, typically employing a Gewald-like mechanism. This step involves the condensation of a ketone or aldehyde with a cyanoacetamide derivative in the presence of sulfur, catalyzed by a base such as morpholine or piperidine. The reaction proceeds under reflux in a polar aprotic solvent (e.g., dimethylformamide or ethanol) to yield the thieno[3,2-b]pyridine scaffold.

Functionalization with Morpholinomethyl and Phenyl Groups

The thienopyridine intermediate undergoes sequential substitutions to introduce the morpholinomethyl and phenyl groups. The morpholinomethyl group is added via Mannich reaction, utilizing formaldehyde and morpholine under acidic conditions. Subsequent Suzuki-Miyaura coupling with a phenylboronic acid derivative installs the phenyl moiety at the 2-position of the thienopyridine core. Palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) facilitate this cross-coupling in a tetrahydrofuran/water mixture at elevated temperatures (80–100°C).

Dihydrochloride Salt Formation

The final step involves converting the free base to its dihydrochloride salt to enhance stability and solubility. This is achieved by treating the compound with hydrochloric acid (HCl) in an anhydrous solvent such as ethanol or dichloromethane, followed by crystallization.

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thienopyridine core | Cyanoacetamide, S₈, morpholine, DMF, reflux | 65–70 | ≥90 |

| Morpholinomethylation | Formaldehyde, morpholine, HCl, ethanol | 75–80 | ≥95 |

| Phenyl substitution | Phenylboronic acid, Pd(PPh₃)₄, THF/H₂O | 70–75 | ≥92 |

| Salt formation | HCl (g), ethanol, crystallization | 85–90 | ≥98 |

Reaction Optimization and Analytical Characterization

Purity and Yield Enhancements

Industrial-scale production emphasizes optimizing reaction parameters to maximize yield and purity. Key adjustments include:

-

Catalyst loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% in Suzuki coupling minimizes costs without compromising yield.

-

Crystallization conditions : Slow cooling (0.5°C/min) in ethanol yields larger, purer dihydrochloride crystals.

-

Chromatography : Flash chromatography on silica gel (eluent: ethyl acetate/hexane) removes trace impurities post-coupling.

Analytical Confirmation

Quality control relies on multiple analytical techniques:

-

HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient) .

-

Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 417.52 [M+H]⁺ .

-

NMR : ¹H NMR (DMSO-d₆) signals at δ 8.45 (s, 1H, pyridine-H), 7.85–7.20 (m, aromatic-H), and 3.60 (m, 8H, morpholine-H) .

Table 2: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₄H₂₃N₃O₂S·2HCl | |

| Molecular weight | 490.45 g/mol | |

| CAS number | 1962928-28-4 (dihydrochloride) | |

| Solubility (DMSO) | 100 mM (49.05 mg/mL) | |

| Storage | Desiccate at RT |

Industrial-Scale Production Strategies

Batch Process Optimization

Large-scale synthesis employs continuous flow reactors for the cyclization and coupling steps, improving heat transfer and reducing reaction times by 40% compared to batch reactors.

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) achieve ≥99% purity after two recrystallizations.

-

Lyophilization : Freeze-drying the final product ensures long-term stability (≥24 months at RT) .

Table 3: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 10 g | 50 kg |

| Cycle time | 72 h | 120 h |

| Overall yield | 55% | 68% |

| Purity | ≥98% | ≥99% |

Comparative Analysis of Synthesis Methods

While alternative routes (e.g., microwave-assisted synthesis) have been explored for similar thienopyridines, the classical method remains preferred for this compound due to scalability and cost-effectiveness. Microwave methods reduce reaction times but require specialized equipment, limiting their industrial adoption.

Challenges and Solutions in Synthesis

Byproduct Formation

The Mannich reaction occasionally generates dimethylated byproducts, which are mitigated by controlling formaldehyde stoichiometry (1.1 equiv) and reaction temperature (<50°C).

Palladium Residue

Post-coupling palladium levels (<10 ppm) are achieved via treatment with activated charcoal and trimercaptotriazine.

Eigenschaften

Molekularformel |

C24H23N3O2S |

|---|---|

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol |

InChI |

InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26) |

InChI-Schlüssel |

ZCWXCBKGPJOAFQ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O |

Kanonische SMILES |

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LCB03-0110; LCB030110; LCB03 0110 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.